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Technical Support Center: AZD9567
Important Note on Compound Name: The query for "AZ'9567" has yielded results for two

distinct compounds: "AZ'9567," a MAT2A inhibitor, and "AZD9567," a selective glucocorticoid

receptor modulator (SGRM). Given the context of minimizing toxicity in animal studies—a

primary concern for glucocorticoid-related compounds—this guide focuses on AZD9567. If your

inquiry pertains to the MAT2A inhibitor, please note that the following information will not be

relevant.

This technical support guide is intended for researchers, scientists, and drug development

professionals working with AZD9567 in animal studies. It provides troubleshooting advice and

frequently asked questions to help minimize toxicity and ensure the successful execution of

your experiments.

Frequently Asked Questions (FAQs)
Q1: What is AZD9567 and its mechanism of action?

AZD9567 is a first-in-class, oral, selective, non-steroidal glucocorticoid receptor (GR)

modulator.[1][2] Unlike traditional corticosteroids, it binds to the GR in a manner that induces a

unique transcriptomic response.[1][2] This selective modulation aims to retain the anti-

inflammatory efficacy of corticosteroids while reducing the associated adverse effects.[1] It has

a higher affinity for the glucocorticoid receptor and a significantly lower affinity (104-fold less)

for the mineralocorticoid receptor compared to prednisolone, which is thought to contribute to a

more favorable safety profile, particularly concerning fluid and electrolyte balance.[1][2][3]
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Q2: What are the primary advantages of AZD9567 over traditional glucocorticoids in terms of

toxicity?

Preclinical and clinical data indicate that AZD9567 has a differentiated safety profile compared

to traditional glucocorticoids like prednisolone. The main advantages are:

Improved Glucose Homeostasis: AZD9567 has been shown to have a less detrimental effect

on glucose control.[1][3] In vitro, it does not upregulate gluconeogenic enzymes in human

hepatocytes to the same extent as prednisolone.[1] Clinical studies in patients with type 2

diabetes also showed that AZD9567 significantly reduced treatment-induced hyperglycemia

compared to prednisolone.[4]

Stable Electrolyte Balance: Due to its low affinity for the mineralocorticoid receptor, AZD9567

does not appear to alter serum electrolyte balance, a common side effect of some

corticosteroids.[2][5]

Q3: What are the known or potential toxicities of AZD9567 in animal studies?

While designed for an improved safety profile, as a glucocorticoid receptor modulator, high

doses or chronic exposure to AZD9567 could potentially lead to class-related toxicities.

Although specific adverse findings from long-term (6-9 months) animal studies are not publicly

detailed, researchers should monitor for potential GR-related side effects, which can include:

Metabolic Effects: While reduced, the risk of hyperglycemia or insulin resistance, especially

in long-term studies, should be monitored.

Immunosuppression: As with all GR agonists, there is a potential for immunosuppression.

Adrenal Axis Suppression: Prolonged administration may lead to suppression of the

hypothalamic-pituitary-adrenal (HPA) axis.

Effects on Bone Metabolism: Glucocorticoids are known to impact bone density.

In Phase 1 clinical trials with healthy volunteers, AZD9567 was generally well-tolerated, with

the most common adverse events being mild headache and micturition (urination).[6]

Q4: How can I select an appropriate starting dose for my animal studies?
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Dose selection should be based on the desired anti-inflammatory effect and the known

equipotent doses relative to established corticosteroids. A study established that 40 mg of

AZD9567 has a comparable anti-inflammatory effect to 20 mg of prednisolone, based on the

inhibition of TNFα release.[7] For initial in vivo efficacy studies, you can use this 2:1 dose ratio

(AZD9567:prednisolone) as a starting point and adjust based on the specific animal model and

endpoints. For toxicology studies, a dose-range finding study is recommended to identify the

maximum tolerated dose (MTD).[8]

Q5: What specific parameters should I monitor in my animal studies to detect toxicity?

A comprehensive monitoring plan is crucial. Based on general principles of toxicology

studies[7][9], the following should be included:

Clinical Observations: Daily checks for any changes in behavior, appearance, and general

health.

Body Weight: At least weekly measurements to detect any significant weight loss.

Food and Water Consumption: Monitor for any significant changes.

Clinical Pathology:

Hematology: Complete blood counts to assess effects on immune cells.

Clinical Chemistry: Pay close attention to glucose levels, liver enzymes (ALT, AST), and

kidney function markers (BUN, creatinine).

Terminal Procedures:

Organ Weights: Weigh key organs (liver, kidneys, spleen, adrenal glands).

Histopathology: Microscopic examination of major organs and tissues to identify any

pathological changes.

Data Presentation
Table 1: Comparative Receptor Binding Affinity
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Compound
Glucocorticoid
Receptor (GR)
Affinity

Mineralocorticoid
Receptor (MR)
Affinity

GR/MR Selectivity
Ratio

AZD9567 High
104-fold lower than

GR
High

Prednisolone High High Low

Source: Data compiled from preclinical studies.[1][2][3]

Table 2: Summary of Effects on Glucose Control in a Phase 2a Study (Patients with Type 2

Diabetes)

Treatment Group
(3-day treatment)

Outcome Measure Result
Significance (p-
value)

Cohort 1

AZD9567 72 mg vs.

Prednisolone 40 mg
24-h Glucose Control

Significantly lower

with AZD9567
< 0.001

Post-meal Glucose

Excursion

Significantly lower

with AZD9567
0.049

Cohort 2

AZD9567 40 mg vs.

Prednisolone 20 mg
24-h Glucose Control

Significantly lower

with AZD9567
< 0.001

Source: Adapted from a clinical trial in patients with type 2 diabetes.[4]

Experimental Protocols
Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats

This protocol is a representative example based on general guidelines for preclinical toxicology

studies.[8][10]
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Animal Model: Sprague-Dawley rats (equal numbers of males and females).

Groups:

Group 1: Vehicle control (e.g., 0.5% HPMC, 0.1% Polysorbate 80).

Group 2: Low dose AZD9567.

Group 3: Mid dose AZD9567.

Group 4: High dose AZD9567.

Optional: A positive control group (e.g., prednisolone) can be included.

Administration: Once daily oral gavage for 28 consecutive days.

In-Life Monitoring:

Clinical Signs: Twice daily.

Body Weight: Day 1 (pre-dose) and weekly thereafter.

Food Consumption: Weekly.

Ophthalmology: Pre-study and at termination.

Clinical Pathology: Blood collection (e.g., via tail vein) on Day 1 (pre-dose) and at

termination.

Hematology: CBC with differential.

Clinical Chemistry: Glucose, electrolytes, liver panel (ALT, AST, ALP, bilirubin), kidney

panel (BUN, creatinine).

Necropsy and Histopathology:

At Day 29, all animals are euthanized.

Conduct a full gross necropsy.
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Record organ weights (adrenals, brain, heart, kidneys, liver, spleen, thymus,

testes/ovaries).

Preserve a comprehensive list of tissues in 10% neutral buffered formalin.

Perform histopathological examination on all tissues from the control and high-dose

groups. If treatment-related findings are observed, examine the same tissues from the low

and mid-dose groups.

Mandatory Visualizations
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Caption: Glucocorticoid Receptor (GR) Signaling Pathway for AZD9567.
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Caption: Workflow for a Preclinical In Vivo Toxicology Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12372632?utm_src=pdf-custom-synthesis
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd9567.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd9567.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10719483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10719483/
https://pubmed.ncbi.nlm.nih.gov/38690606/
https://pubmed.ncbi.nlm.nih.gov/38690606/
https://synapse.patsnap.com/drug/ba343f3f4fc24eb8833e815ce5fb13c7
https://pubmed.ncbi.nlm.nih.gov/38258274/
https://pubmed.ncbi.nlm.nih.gov/38258274/
https://pubmed.ncbi.nlm.nih.gov/38258274/
https://pacificbiolabs.com/in-vivo-toxicology
https://www.ncbi.nlm.nih.gov/books/NBK604930/
https://www.ncbi.nlm.nih.gov/books/NBK604930/
https://www.ncbi.nlm.nih.gov/books/NBK604930/
https://m.youtube.com/watch?v=S82U5nsc6UU
https://dda.creative-bioarray.com/in-vivo-toxicology.html
https://www.benchchem.com/product/b12372632#minimizing-toxicity-of-az-9567-in-animal-studies
https://www.benchchem.com/product/b12372632#minimizing-toxicity-of-az-9567-in-animal-studies
https://www.benchchem.com/product/b12372632#minimizing-toxicity-of-az-9567-in-animal-studies
https://www.benchchem.com/product/b12372632#minimizing-toxicity-of-az-9567-in-animal-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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